N-Methyl-N'-(6-methyl-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N’-(6-methyl-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)thiourea is an organic compound with the molecular formula C6H10N4O2S It is a derivative of thiourea and triazine, featuring a unique structure that combines these two functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-(6-methyl-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)thiourea typically involves the reaction of N-methylthiourea with 6-methyl-4-oxo-1,4-dihydro-1,3,5-triazine-2-carboxylic acid. The reaction is carried out under acidic or basic conditions, depending on the desired yield and purity. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N’-(6-methyl-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleoph
Eigenschaften
CAS-Nummer |
203452-16-8 |
---|---|
Molekularformel |
C6H9N5OS |
Molekulargewicht |
199.24 g/mol |
IUPAC-Name |
1-methyl-3-(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)thiourea |
InChI |
InChI=1S/C6H9N5OS/c1-3-8-4(10-5(12)9-3)11-6(13)7-2/h1-2H3,(H3,7,8,9,10,11,12,13) |
InChI-Schlüssel |
NTYUWVHHPFNZJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC(=O)N1)NC(=S)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.